REACTION_CXSMILES
|
[Na].C(O)(C)(C)C.C(OCC)(=O)C.[C:13]([O:17][C:18]([N:20]1[CH:24]2[CH2:25][CH2:26][CH:21]1[C:22](S(C1C=CC(C)=CC=1)(=O)=O)=[CH:23]2)=[O:19])([CH3:16])([CH3:15])[CH3:14]>[Hg].C(O)(C)(C)C.C(OCC)(=O)C>[C:13]([O:17][C:18]([N:20]1[CH:24]2[CH2:25][CH2:26][CH:21]1[CH:22]=[CH:23]2)=[O:19])([CH3:16])([CH3:14])[CH3:15] |f:5.6,^1:0|
|
Name
|
amalgam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NaH2PO4
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2HPO4
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
7-tert-Butoxycarbonyl-2-p-tolylsulfonyl-7-azabicyclo[2.2.1]-hepta-2-ene
|
Quantity
|
14.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2C(=CC1CC2)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
tert-butanol ethyl acetate
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 h the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was decanted into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The remaining mercury was washed thoroughly with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography with 4:1 hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2C=CC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 (± 26.5) g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |